Teriflunomide is an immunomodulatory compound that serves as the active metabolite of leflunomide. [] It plays a significant role in scientific research, particularly in the field of immunology and neurology, for its ability to selectively and reversibly inhibit dihydroorotate dehydrogenase (DHODH). [, , , ] This inhibition directly impacts the de novo pyrimidine synthesis, a critical pathway for the proliferation of activated T and B lymphocytes, crucial players in immune responses. [, , ]
The synthesis of teriflunomide is achieved through the metabolism of leflunomide. [] Leflunomide, upon administration, is rapidly converted to teriflunomide in vivo. [] The specifics of this metabolic conversion, including enzymes involved and detailed reaction parameters, are not explicitly elaborated upon within the provided articles.
The primary chemical reaction associated with teriflunomide involves its interaction with DHODH. [, , , ] Teriflunomide acts as a non-competitive, reversible inhibitor of this mitochondrial enzyme. [, ] The specific details of this interaction, including binding sites, affinities, and kinetic parameters, would require further investigation beyond the provided articles.
Teriflunomide exerts its immunomodulatory effects by selectively and reversibly inhibiting DHODH. [, , , ] DHODH is a crucial mitochondrial enzyme responsible for the de novo synthesis of pyrimidines, which are essential building blocks for DNA replication. [, , , ] By inhibiting DHODH, teriflunomide restricts the availability of pyrimidines, thereby limiting the proliferation of activated T and B lymphocytes. [, , ] This cytostatic effect on lymphocytes ultimately reduces their capacity to mount robust immune responses, potentially mitigating inflammatory processes. [, , ]
Immunomodulation in Multiple Sclerosis: Research suggests that teriflunomide holds potential as an immunomodulatory agent in multiple sclerosis (MS), a chronic inflammatory disease of the central nervous system. [, , , , , , , , , , , , , , , , , ] Studies have explored its efficacy in reducing relapse rates, slowing disability progression, and modulating MRI markers of disease activity in patients with relapsing forms of MS. [, , , , , , , , , , , , , , , , , ]
Investigating Lymphocyte Dynamics: Teriflunomide's ability to selectively inhibit lymphocyte proliferation has made it a valuable tool in research focused on understanding lymphocyte dynamics and function. [, , ] Studies have used teriflunomide to explore its impact on immune cell population sizes, receptor repertoires, and functional responses in the context of autoimmune diseases. []
Exploring Potential Anti-Viral Effects: Preclinical studies have suggested a potential for teriflunomide to enhance viral clearance in the Theiler's murine encephalitis virus model of MS. [] Furthermore, its ability to inhibit lytic Epstein-Barr virus (EBV) infection in vitro has spurred research into its potential anti-viral properties. []
Assessing Blood-Brain Barrier Transport: Research has investigated the role of the breast cancer resistance protein (BCRP) transporter in modulating teriflunomide's penetration into the brain. [] These studies utilized teriflunomide as a probe substrate to better understand drug transport mechanisms across the blood-brain barrier, a critical factor influencing CNS drug delivery. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4